molecular formula C9H9FINO B8173134 N-Ethyl-2-fluoro-4-iodobenzamide

N-Ethyl-2-fluoro-4-iodobenzamide

Cat. No.: B8173134
M. Wt: 293.08 g/mol
InChI Key: XQPZPMLRLXFSGT-UHFFFAOYSA-N
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Description

N-Ethyl-2-fluoro-4-iodobenzamide is an organic compound with the molecular formula C9H9FINO It is a derivative of benzamide, where the benzene ring is substituted with ethyl, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-fluoro-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodoaniline and ethyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-fluoro-4-iodoaniline is first reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl carbamate intermediate. This intermediate is then subjected to a dehydration reaction to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

    Substitution: Formation of N-ethyl-2-fluoro-4-substituted benzamides.

    Oxidation: Formation of N-ethyl-2-fluoro-4-iodobenzoic acid.

    Reduction: Formation of N-ethyl-2-fluoro-4-iodobenzylamine.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

N-Ethyl-2-fluoro-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-4-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance the compound’s binding affinity and specificity for certain targets, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-fluoro-4-iodobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-4-iodobenzamide: Lacks the fluoro substituent.

    N-Ethyl-2-fluoro-4-bromobenzamide: Contains a bromo group instead of an iodo group.

Uniqueness

N-Ethyl-2-fluoro-4-iodobenzamide is unique due to the presence of both fluoro and iodo substituents on the benzene ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZPMLRLXFSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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